3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidoindole core structure, which is known for its potential biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the morpholin-4-yl-2-oxoethyl group: This step involves the reaction of the pyrimidoindole core with a morpholin-4-yl-2-oxoethyl precursor under suitable conditions, such as in the presence of a coupling agent.
Formation of the sulfanyl linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced functional groups such as alcohols or amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cellular functions such as proliferation, apoptosis, and differentiation.
Interacting with nucleic acids: Binding to DNA or RNA and influencing gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one:
Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate: Similar in having a morpholin-4-yl-2-oxoethyl group but differs in the core structure.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Shares the morpholin-4-yl group but has a different core and functional groups.
Uniqueness
The uniqueness of this compound lies in its pyrimidoindole core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-ethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-2-22-17(24)16-15(12-5-3-4-6-13(12)19-16)20-18(22)26-11-14(23)21-7-9-25-10-8-21/h3-6,19H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZQMPOFUSKCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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